(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl acetate
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Overview
Description
Scientific Research Applications
Antimicrobial Activity
- Synthesis of (3-oxo-3, 4-dihydro-2H-1, 4-benzothiazin-2-yl) acetic acid and its derivatives, followed by their conversion into Mannich bases using substituted Aromatic amines, demonstrated significant antibacterial and antifungal activities against strains such as E. coli, E. fecalis, Klebsiella, S. aureus, C. albicans, and Aspergillus Niger (Kalekar, Bhat, & Koli, 2011).
- Novel biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides synthesized from sodium saccharin exhibited antibacterial and DPPH radical scavenging activities, underscoring their potential in developing antimicrobial and antioxidant therapies (Zia-ur-Rehman et al., 2009).
Chemical Synthesis and Mechanisms
- Investigations into cyclometalation processes revealed the synthesis of nonpolymeric, acetate-bridged cyclopalladated compounds starting from 1,4-bis(benzothiazol-2-yl)benzene, demonstrating the importance of benzothiazine derivatives in organometallic chemistry and potential applications in catalysis and materials science (O. and Steel, 1998).
- Synthesis and reaction studies of 2-hydrazinobenzothiazole with isatin and some carbohydrates under both conventional and ultrasound methods showcased the versatility of benzothiazine derivatives in synthesizing a range of compounds with potential biological activities (Badahdah, Hamid, & Noureddin, 2015).
Pharmacological Applications
- A series of N'-arylmethylidene-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetohydrazides were synthesized and evaluated for their antioxidant and antibacterial activities. This research highlights the potential of benzothiazine derivatives in developing new therapeutic agents (Ahmad, Siddiqui, Zia-ur-Rehman, & Parvez, 2010).
Future Directions
properties
IUPAC Name |
(3-oxo-4H-1,4-benzothiazin-2-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-7(13)15-6-10-11(14)12-8-4-2-3-5-9(8)16-10/h2-5,10H,6H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADDOIGRONETAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(=O)NC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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